molecular formula C22H17N3O3S2 B11081504 (5E)-1-acetyl-5-{[7-methoxy-2-(phenylsulfanyl)quinolin-3-yl]methylidene}-2-thioxoimidazolidin-4-one

(5E)-1-acetyl-5-{[7-methoxy-2-(phenylsulfanyl)quinolin-3-yl]methylidene}-2-thioxoimidazolidin-4-one

Cat. No.: B11081504
M. Wt: 435.5 g/mol
InChI Key: FWURTHCQVDZHHF-YBFXNURJSA-N
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Description

(5E)-1-acetyl-5-{[7-methoxy-2-(phenylsulfanyl)quinolin-3-yl]methylidene}-2-thioxoimidazolidin-4-one: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a quinoline moiety, a thioxoimidazolidinone ring, and a methoxyphenylsulfanyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5E)-1-acetyl-5-{[7-methoxy-2-(phenylsulfanyl)quinolin-3-yl]methylidene}-2-thioxoimidazolidin-4-one typically involves multiple steps, including the formation of the quinoline ring, the introduction of the methoxy and phenylsulfanyl groups, and the construction of the thioxoimidazolidinone ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the phenylsulfanyl group.

    Reduction: Reduction reactions can target the carbonyl groups in the acetyl and thioxoimidazolidinone moieties.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can be used to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways due to its ability to interact with specific molecular targets.

Medicine: Potential medicinal applications include its use as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of (5E)-1-acetyl-5-{[7-methoxy-2-(phenylsulfanyl)quinolin-3-yl]methylidene}-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar acetyl group, used in organic synthesis.

    (2E)-2-butenedioic acid compound with 2-(diethylamino)-N-(5,5-dioxido-6,11-dihydrodibenzo[b,e]thiepin-11-yl)acetamide:

Uniqueness: The uniqueness of (5E)-1-acetyl-5-{[7-methoxy-2-(phenylsulfanyl)quinolin-3-yl]methylidene}-2-thioxoimidazolidin-4-one lies in its combination of functional groups and structural features, which provide it with distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H17N3O3S2

Molecular Weight

435.5 g/mol

IUPAC Name

(5E)-1-acetyl-5-[(7-methoxy-2-phenylsulfanylquinolin-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C22H17N3O3S2/c1-13(26)25-19(20(27)24-22(25)29)11-15-10-14-8-9-16(28-2)12-18(14)23-21(15)30-17-6-4-3-5-7-17/h3-12H,1-2H3,(H,24,27,29)/b19-11+

InChI Key

FWURTHCQVDZHHF-YBFXNURJSA-N

Isomeric SMILES

CC(=O)N1/C(=C/C2=C(N=C3C=C(C=CC3=C2)OC)SC4=CC=CC=C4)/C(=O)NC1=S

Canonical SMILES

CC(=O)N1C(=CC2=C(N=C3C=C(C=CC3=C2)OC)SC4=CC=CC=C4)C(=O)NC1=S

Origin of Product

United States

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